6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

Catalog No.
S12281693
CAS No.
62159-50-6
M.F
C15H19NO3S
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxyli...

CAS Number

62159-50-6

Product Name

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

IUPAC Name

6-phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C15H19NO3S/c17-14(18)12-10-20-15(16-12)9-5-4-8-13(15)19-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,17,18)

InChI Key

UADDQSGYLDKLAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)OC3=CC=CC=C3)NC(CS2)C(=O)O

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which includes a thia (sulfur-containing) and azaspiro (nitrogen-containing) configuration. The compound is notable for its phenoxy group, which contributes to its chemical reactivity and potential biological activity. The molecular formula of this compound is C15H19NO2SC_{15}H_{19}NO_2S, and it has a melting point of approximately 207 °C .

The chemical reactivity of 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid can be attributed to the presence of functional groups such as carboxylic acid and phenoxy. Typical reactions may include:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Reaction with amines to form amides.
  • Nucleophilic substitutions: The phenoxy group can undergo nucleophilic substitution reactions under certain conditions.

These reactions can lead to the formation of various derivatives that may exhibit altered biological activities or enhanced solubility properties.

Research indicates that compounds related to the spiro[4.5]decane scaffold, including 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid, have demonstrated significant biological activities, particularly in antiviral research. For instance, studies have shown that derivatives of this compound can inhibit human coronavirus replication, with some analogs exhibiting effective antiviral activity at low micromolar concentrations . The structural modifications at specific positions on the spiro framework influence their biological efficacy, making this class of compounds relevant for drug development.

Synthesis of 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Formation of the spiro structure through cyclization of precursors containing sulfur and nitrogen.
  • Functional Group Modifications: Introduction of the phenoxy group via electrophilic aromatic substitution or nucleophilic addition.
  • Carboxylation: Incorporation of the carboxylic acid functionality through carboxylation reactions.

A detailed synthesis might involve initial formation of a thiazolidinone scaffold followed by subsequent cyclization and functionalization steps .

6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid and its derivatives are primarily explored for:

  • Antiviral Agents: Targeting viral replication processes, particularly for coronaviruses.
  • Pharmaceutical Development: As potential leads in drug discovery due to their unique structural features.

The compound's ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.

Interaction studies focus on understanding how 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid interacts with biological macromolecules, such as proteins and nucleic acids. These studies often utilize techniques like:

  • Molecular Docking: To predict binding affinities and modes of interaction with viral proteins.
  • In vitro Assays: To evaluate the biological effects on cell cultures infected with viruses.

Such studies are crucial for elucidating the mechanism of action and optimizing the compound's therapeutic potential .

Several compounds share structural similarities with 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid, including:

  • 8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
    • Similar structure but differs in substituents on the spiro framework.
    • Exhibits varying degrees of antiviral activity.
  • 1,4-Dioxa-8-Azaspiro[4.5]decane
    • Contains dioxane instead of thia; may exhibit different pharmacological profiles.
    • Used in synthesis but less studied for antiviral properties.
  • Thiazolidinone Derivatives
    • Related compounds that may share similar biological activities but differ in their core structure.
    • Often explored for antimicrobial properties rather than specifically antiviral.

Uniqueness

The uniqueness of 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid lies in its specific combination of a spirocyclic structure with both sulfur and nitrogen atoms, alongside a phenoxy group, which collectively contribute to its distinctive reactivity and potential biological activity against viruses compared to other similar compounds.

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

293.10856464 g/mol

Monoisotopic Mass

293.10856464 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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